2-Amino-6-methylphenol hydrochloride

Description

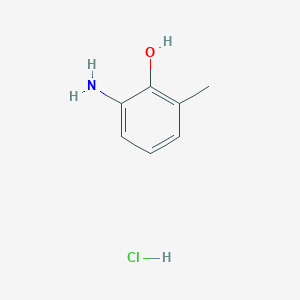

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-6-methylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-5-3-2-4-6(8)7(5)9;/h2-4,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBHCHHFJWXIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501012 | |

| Record name | 2-Amino-6-methylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78886-51-8 | |

| Record name | NSC50753 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-methylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-6-methylphenol hydrochloride CAS number

An In-depth Technical Guide to 2-Amino-6-methylphenol Hydrochloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-methylphenol hydrochloride (CAS No. 78886-51-8), a key chemical intermediate with significant potential in synthetic and medicinal chemistry. This document delves into the compound's chemical and physical properties, outlines a detailed, field-proven protocol for its synthesis and purification, and explores its primary application as a precursor for a versatile class of bioactive heterocyclic compounds—benzoxazoles. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, actionable methodologies.

Introduction and Chemical Identity

2-Amino-6-methylphenol hydrochloride is the salt form of 2-Amino-6-methylphenol (CAS No. 17672-22-9), a substituted aminophenol.[1][2] The presence of an amino group (-NH2) and a hydroxyl group (-OH) ortho to each other on a cresol backbone makes it a highly reactive and versatile building block in organic synthesis.[1][2] The hydrochloride salt form offers enhanced stability and improved handling characteristics compared to the free base, which is susceptible to oxidation. Its primary value in the pharmaceutical industry lies in its role as a key precursor for the synthesis of substituted benzoxazoles, a scaffold found in numerous compounds with a wide spectrum of biological activities.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-6-methylphenol hydrochloride is presented in the table below. It is important to note that while some data is readily available from chemical suppliers, experimental data such as pKa and detailed solubility profiles are not widely published.

| Property | Value | Source(s) |

| CAS Number | 78886-51-8 | [3][4][5] |

| Molecular Formula | C₇H₁₀ClNO | [3][4] |

| Molecular Weight | 159.61 g/mol | [3] |

| Appearance | Typically a solid (color may vary) | [1] |

| Purity | Commonly available at ≥96% | [3] |

| Storage | 4°C, under inert atmosphere (Nitrogen), away from moisture | [3] |

| SMILES | CC1=C(O)C(N)=CC=C1.Cl | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

Synthesis and Purification Workflow

The synthesis of 2-Amino-6-methylphenol hydrochloride is typically achieved in a two-step process: first, the catalytic hydrogenation of the corresponding nitrophenol precursor, 2-methyl-6-nitrophenol, to yield the free base, 2-Amino-6-methylphenol. The second step involves the conversion of the free base to its hydrochloride salt. The following protocol is a representative, self-validating system based on established methods for nitrophenol reduction and salt formation.

Diagram of the Synthetic Workflow

Sources

Introduction: A Versatile Phenolic Amine Intermediate

An In-Depth Technical Guide to 2-Amino-6-methylphenol Hydrochloride

2-Amino-6-methylphenol hydrochloride (CAS No: 78886-51-8) is the salt form of 2-amino-6-methylphenol, a substituted phenolic amine that serves as a crucial building block in synthetic organic chemistry.[1][2] Characterized by the presence of amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups on a benzene ring, this compound exhibits a unique reactivity profile.[2] The strategic placement of these functional groups makes it a valuable precursor in the synthesis of a wide array of more complex molecules. Its applications span various industries, most notably in the development of pharmaceuticals and as an intermediate for dyes and pigments.[2][3] In the context of drug development, its structural motif is of interest for creating novel therapeutic agents. This guide provides a comprehensive technical overview for researchers and scientists, detailing the compound's properties, analytical characterization, and handling protocols to facilitate its effective use in a laboratory setting.

Compound Identification and Physicochemical Profile

Accurate identification is paramount for both regulatory compliance and scientific integrity. 2-Amino-6-methylphenol is also known by several synonyms, including 6-Amino-2-methylphenol, 6-Amino-o-cresol, and 2-Hydroxy-3-methylaniline.[2] The hydrochloride salt form is often preferred in laboratory settings due to its improved stability and handling characteristics compared to the free base.

Structural and Molecular Data

The fundamental properties of both the hydrochloride salt and its free base are summarized below. This data is essential for stoichiometric calculations in synthesis and for interpreting analytical results.

| Property | 2-Amino-6-methylphenol Hydrochloride | 2-Amino-6-methylphenol (Free Base) |

| CAS Number | 78886-51-8[1] | 17672-22-9[2][4] |

| Molecular Formula | C₇H₁₀ClNO[1] | C₇H₉NO[2][5] |

| Molecular Weight | 159.61 g/mol [1] | 123.15 g/mol [5][6][7] |

| IUPAC Name | 2-amino-6-methylphenol;hydrochloride | 2-amino-6-methylphenol[8] |

| Appearance | Solid[9] | Brown to reddish-brown solid[4] |

| Melting Point | Not specified | 86-90°C[5] |

| Solubility | Soluble in polar solvents[2] | Soluble in polar solvents[2] |

| Storage | 4°C, under nitrogen, away from moisture[1] | 2-8°C, sealed in dry, dark place[4][8][10] |

Chemical Reactivity Insights

The molecule's utility stems from the reactivity of its functional groups. The amino group acts as a nucleophile and a weak base, while the phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. Both groups can direct electrophilic aromatic substitution, making the aromatic ring susceptible to further functionalization.[2] This dual reactivity is the causal basis for its selection as a precursor in multi-step syntheses.

Analytical Characterization Methodologies

A multi-faceted analytical approach is required to confirm the identity, purity, and concentration of 2-Amino-6-methylphenol hydrochloride. The following sections detail validated protocols for its characterization.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds like 2-Amino-6-methylphenol. The method separates the analyte from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The protocol described below is a self-validating system; consistent retention times and peak shapes are indicative of a stable analytical process.

-

Standard and Sample Preparation:

-

Prepare a stock solution of 2-Amino-6-methylphenol hydrochloride reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Prepare the sample solution at a target concentration of 0.5 mg/mL in the same diluent.

-

Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column blockage.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 274 nm.[11]

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Amino-6-methylphenol hydrochloride by comparing the retention time with the reference standard.

-

Calculate purity using the area percent method, assuming all impurities have a similar response factor.

-

Caption: HPLC purity analysis workflow for 2-Amino-6-methylphenol HCl.

Spectroscopic Identity Confirmation

Spectroscopic methods provide orthogonal confirmation of the molecule's structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the key functional groups. Expected characteristic absorption bands include:

-

O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.

-

N-H stretch (amine): Two distinct peaks (for the primary amine) in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic/aliphatic): Peaks just above and below 3000 cm⁻¹.

-

C=C stretch (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹. The presence of the hydrochloride salt may broaden the amine and hydroxyl stretches due to hydrogen bonding and the formation of an ammonium salt (-NH₃⁺).[6][12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

-

¹H NMR: Expect distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the methyl protons (a singlet around 2.0-2.5 ppm), and exchangeable protons from the -OH and -NH₂ groups (which may appear as broad singlets).

-

¹³C NMR: Expect signals for the seven unique carbon atoms, with aromatic carbons appearing between 110-160 ppm and the methyl carbon appearing upfield (~15-25 ppm).[7]

-

-

Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) on the free base, this technique confirms the molecular weight. The electron ionization (EI) mass spectrum of the free base (2-amino-6-methylphenol) would show a molecular ion peak (M⁺) at m/z = 123.[6][7]

Safety, Handling, and Storage

Trustworthiness in experimental work begins with safe laboratory practices. 2-Amino-6-methylphenol hydrochloride is an irritant and a potential sensitizer.

GHS Hazard Information

The compound is classified with the following hazards:

-

H317: May cause an allergic skin reaction.[6]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment: Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Storage Protocol

To ensure long-term stability and prevent degradation, the compound must be stored correctly.

-

Conditions: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.[8][10]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Atmosphere: For the hydrochloride salt, storage under an inert atmosphere like nitrogen is recommended to protect from moisture.[1]

Applications in Research and Drug Development

The value of 2-Amino-6-methylphenol hydrochloride lies in its role as a versatile synthetic intermediate.[2][3]

Role as a Synthetic Precursor

The amino and hydroxyl groups can be independently or sequentially modified, allowing for the construction of complex molecular architectures.

-

The amino group can undergo acylation, alkylation, or diazotization reactions.

-

The hydroxyl group can be alkylated to form ethers or acylated to form esters. This reactivity makes it a key starting material for heterocyclic compounds and substituted anilines, which are common scaffolds in medicinal chemistry.

Logical Pathway in Synthesis

The diagram below illustrates the logical flow of using this compound as a building block.

Caption: Synthetic utility of 2-Amino-6-methylphenol HCl as a precursor.

References

-

PubChem. (n.d.). 5-Amino-2-methylphenol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Srini Chem. (n.d.). 6-Amino-2-methylphenol. Retrieved January 25, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved January 25, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 17672-22-9: 2-Amino-6-methylphenol | CymitQuimica [cymitquimica.com]

- 3. srinichem.com [srinichem.com]

- 4. 6-Amino-2-methylphenol | 17672-22-9 [chemicalbook.com]

- 5. 17672-22-9 6-Amino-2-methylphenol AKSci J93439 [aksci.com]

- 6. 5-Amino-2-methylphenol | C7H9NO | CID 17818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-6-methylphenol | 17672-22-9 [sigmaaldrich.com]

- 9. You are being redirected... [hit2lead.com]

- 10. 17672-22-9|2-Amino-6-methylphenol|BLD Pharm [bldpharm.com]

- 11. epa.gov [epa.gov]

- 12. 2-Aminophenol(95-55-6) IR Spectrum [chemicalbook.com]

- 13. 78886-51-8|2-Amino-6-methylphenol hydrochloride|BLD Pharm [bldpharm.com]

2-Amino-6-methylphenol hydrochloride structure

An In-Depth Technical Guide to 2-Amino-6-methylphenol Hydrochloride: Structure, Synthesis, and Applications

Introduction

2-Amino-6-methylphenol hydrochloride (CAS No: 78886-51-8) is a significant chemical intermediate, valued for its versatile molecular architecture. As the hydrochloride salt of 2-amino-6-methylphenol, this compound offers enhanced stability and solubility in polar solvents, making it a practical building block in complex organic syntheses. Its structure, featuring a phenolic hydroxyl group, a primary amine, and a methyl group on an aromatic ring, provides multiple reactive sites for chemical modification.[1] This unique combination of functional groups has established its importance in diverse fields, most notably as a precursor in the manufacturing of dyes, a key component in pharmaceutical intermediates, and a coupler in oxidative hair dye formulations.[1][2][3][4][5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a senior application scientist's perspective on the compound's properties, synthesis, analytical validation, and safe handling. The focus is on the causality behind experimental choices and the establishment of self-validating protocols, ensuring both scientific integrity and practical utility.

Chapter 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This chapter elucidates the structural and chemical characteristics of 2-Amino-6-methylphenol hydrochloride, which dictate its reactivity, stability, and handling requirements.

Molecular Identity

Precise identification is critical for regulatory compliance, safety, and experimental reproducibility. The key identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 78886-51-8[6][7] |

| Molecular Formula | C₇H₁₀ClNO[6][7] |

| Molecular Weight | 159.61 g/mol [6][7] |

| IUPAC Name | 2-amino-6-methylphenol;hydrochloride |

| Synonyms | 6-Amino-o-cresol hydrochloride, 2-Hydroxy-3-methylaniline hydrochloride[1] |

| SMILES | CC1=C(O)C(N)=CC=C1.Cl[6] |

| InChI Key | ALQKEYVDQYGZDN-UHFFFAOYSA-N (for free base)[1] |

Structural Elucidation

The compound's utility is a direct result of its molecular structure. It consists of an ortho-cresol (2-methylphenol) backbone substituted with an amino group at the 6-position. The hydrochloride salt is formed by the protonation of the basic amino group.

Figure 1. 2D Chemical Structure of 2-Amino-6-methylphenol Hydrochloride

Figure 1. 2D Chemical Structure of 2-Amino-6-methylphenol Hydrochloride

The interplay between the functional groups dictates the molecule's chemical personality. The electron-donating effects of the hydroxyl, amino, and methyl groups activate the aromatic ring, making it susceptible to electrophilic substitution. The amino group provides a nucleophilic site and a handle for diazotization reactions, while the phenolic hydroxyl group offers a site for etherification or esterification.

Caption: Functional group relationships in the core structure.

Physicochemical Data

The physical properties of the compound are essential for designing experimental conditions, such as reaction temperature and solvent choice.

| Property | Value | Source |

| Appearance | Brown to reddish-brown solid | [2] |

| Melting Point | 86°C (for free base) | [2] |

| Boiling Point | 232.9 ± 28.0 °C (Predicted) | [2] |

| pKa | 10.10 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in polar solvents | [1] |

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound. 2-Amino-6-methylphenol hydrochloride should be stored at 2-8°C under an inert atmosphere, protected from light and moisture.[2][6][7]

-

Causality: The phenolic and amino functional groups are susceptible to oxidation, which can be accelerated by light and air, leading to discoloration and impurity formation. The hydrochloride salt is hygroscopic; moisture absorption can affect its physical properties and reactivity. Storing under an inert gas (e.g., nitrogen or argon) displaces oxygen and moisture, preserving the compound's purity.

Chapter 2: Synthesis and Purification

While commercially available, an in-house synthesis may be required for specialized applications like isotopic labeling or the creation of novel derivatives. This chapter outlines a reliable synthetic pathway.

Synthetic Pathway Overview

A robust and common method for preparing aminophenols is the selective reduction of a nitrophenol precursor. The resulting free amine can then be readily converted to its hydrochloride salt. This two-step process is generally high-yielding and utilizes standard laboratory reagents.

Caption: A typical two-step synthesis workflow.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from 2-Methyl-6-nitrophenol.

Trustworthiness: Each step includes a rationale. The workup and purification stages are designed to effectively remove byproducts and unreacted starting materials, ensuring a high-purity final product.

Step 1: Reduction of 2-Methyl-6-nitrophenol

-

Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add tin (Sn) powder (e.g., 15 g, ~0.126 mol).

-

Reaction Initiation: Add 50 mL of concentrated hydrochloric acid (HCl) to the flask. The mixture will begin to exotherm.

-

Substrate Addition: Dissolve 2-Methyl-6-nitrophenol (e.g., 5 g, ~0.033 mol) in 50 mL of ethanol. Add this solution dropwise from the dropping funnel to the stirred Sn/HCl mixture over 30 minutes.

-

Heating: After the addition is complete, heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: The Sn/HCl system is a classic and effective reagent for the reduction of aromatic nitro groups to amines. Refluxing ensures the reaction goes to completion.

-

-

Workup - Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 40% aqueous sodium hydroxide (NaOH) solution until the mixture is strongly basic (pH > 10). Tin hydroxides will precipitate.

-

Rationale: Basification deprotonates the newly formed ammonium salt to the free amine and precipitates the tin salts, which are insoluble in the basic aqueous solution.

-

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Rationale: The free amine (2-Amino-6-methylphenol) is organic-soluble and will move into the ethyl acetate layer, leaving inorganic salts behind in the aqueous layer.

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Amino-6-methylphenol free base.

Step 2: Formation and Isolation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 2-Amino-6-methylphenol from the previous step in a minimal amount of anhydrous diethyl ether.

-

Precipitation: Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise with stirring. A precipitate will form immediately.

-

Rationale: The basic amino group reacts with HCl to form the insoluble hydrochloride salt, which precipitates from the nonpolar ether solvent.[8]

-

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.

-

Drying: Dry the collected solid in a vacuum oven at a low temperature (e.g., 40°C) to yield the final product, 2-Amino-6-methylphenol hydrochloride.

Purification: Recrystallization

For applications requiring very high purity, the hydrochloride salt can be recrystallized.

-

Solvent Selection: A common solvent system is ethanol/diethyl ether. The salt is soluble in hot ethanol but sparingly soluble in cold ethanol and insoluble in ether.

-

Procedure: Dissolve the crude salt in a minimum volume of hot ethanol. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystallization is slow, add a small amount of diethyl ether as an anti-solvent.

-

Collection: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Chapter 3: Analytical Characterization

Rigorous analytical testing is non-negotiable. It validates the identity and purity of the synthesized compound, ensuring that it meets the specifications required for downstream applications, particularly in drug development.

Spectroscopic Analysis

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The predicted spectrum would show distinct signals confirming the structure.

-

δ ~9.0-10.0 ppm (broad s, 3H): Protons of the -NH₃⁺ group.

-

δ ~7.0-7.5 ppm (m, 3H): Aromatic protons on the ring.

-

δ ~5.0 ppm (s, 1H): Phenolic -OH proton.

-

δ ~2.2 ppm (s, 3H): Methyl (-CH₃) protons.

-

Rationale: The number of signals, their chemical shifts, splitting patterns, and integration values provide a unique fingerprint of the molecule's proton environment.

-

-

FT-IR Spectroscopy (KBr Pellet):

-

~3200-3400 cm⁻¹ (broad): O-H stretch of the phenol.

-

~2800-3000 cm⁻¹ (broad): N-H stretch from the ammonium salt.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretches of the methyl group.

-

~1600, 1470 cm⁻¹: C=C aromatic ring stretches.

-

Rationale: This technique confirms the presence of the key functional groups based on their characteristic vibrational frequencies.

-

Chromatographic Analysis: Purity Assessment

RP-HPLC is the gold standard for assessing the purity of small organic molecules. The following method is adapted from established procedures for similar analytes.[9][10]

| Parameter | Specification |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size[9] |

| Mobile Phase A | 0.02 M Ammonium Acetate, pH 7.4 |

| Mobile Phase B | Methanol |

| Gradient | Isocratic: 25% A, 75% B[9] |

| Flow Rate | 1.0 mL/min[9] |

| Column Temperature | 30°C[9] |

| Detection | UV at 230 nm[9] |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in mobile phase at ~1 mg/mL. |

Protocol:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Prepare a standard solution of the compound at a known concentration.

-

Inject the sample and record the chromatogram for a sufficient run time (e.g., 10 minutes).

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Ion: The analysis will detect the molecular ion of the free base after the loss of HCl.

-

m/z: 124.07 [M+H]⁺ (Calculated for C₇H₁₀NO⁺).

-

Rationale: Mass spectrometry provides an exact mass measurement, confirming the elemental composition of the molecule.

Chapter 4: Applications in Research and Development

The value of 2-Amino-6-methylphenol hydrochloride lies in its role as a versatile synthon, or building block, for more complex molecules.[4]

-

Dye Synthesis: The primary amino group can be converted into a diazonium salt, which is a powerful electrophile. This salt can then be reacted with an electron-rich coupling partner (like another phenol or aniline) to form highly colored azo dyes. This is a cornerstone reaction in the pigment industry.[2][3]

-

Pharmaceutical Synthesis: In drug development, this compound serves as a starting scaffold. The functional groups allow for the construction of various heterocyclic ring systems, such as benzoxazoles or phenoxazines, which are privileged structures in medicinal chemistry known to exhibit a wide range of biological activities.[1][3][4]

-

Cosmetics Industry: It is used as a "coupler" in permanent hair color formulations. In an oxidative environment (typically using hydrogen peroxide), it reacts with a "primary intermediate" (like p-phenylenediamine) to form the final dye molecules within the hair shaft.[2][5]

Chapter 5: Safety and Handling Protocols

Ensuring personal and environmental safety is paramount when working with any chemical.

Hazard Identification

This compound is classified as hazardous and must be handled with appropriate care.

| Hazard Class | GHS Statement | Pictogram |

| Skin Irritation | H315: Causes skin irritation[6][7][11] | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation[6][7][11] | GHS07 |

| Respiratory Irritation | H335: May cause respiratory irritation[6][7][11] | GHS07 |

| Acute Toxicity (Oral) | H302: Harmful if swallowed[12][13] | GHS07 |

Exposure Controls and Personal Protection

A multi-layered approach to safety is required.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation of dust or vapors.[11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[11][14] Do not eat, drink, or smoke in the laboratory.[12]

First Aid Measures

In case of accidental exposure, follow these procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12][14]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[12][14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][14]

Spill and Disposal

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal.

-

Disposal: Dispose of waste material in accordance with all applicable local, regional, and national regulations.[13][14]

Conclusion

2-Amino-6-methylphenol hydrochloride is more than just a chemical on a shelf; it is a key enabler of innovation. Its well-defined structure, predictable reactivity, and versatile nature make it an invaluable intermediate in the synthesis of dyes, pharmaceuticals, and specialty chemicals. By understanding its properties, mastering its synthesis and analysis, and adhering to strict safety protocols, researchers and developers can effectively harness its potential to create novel and valuable products. This guide provides the foundational knowledge and practical protocols necessary to utilize this compound with confidence and scientific rigor.

References

- Google Patents. (1998). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

-

Srini Chem. (n.d.). 6-Amino-2-methylphenol Manufacturers Hyderabad. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-methylphenol.

-

ResearchGate. (2011). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Amino-2-methylphenol: A Versatile Building Block for Chemical Synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-methylphenol. Retrieved from [Link]

- Apollo Scientific. (2023). Safety Data Sheet: 3-Amino-2-chloro-6-methylphenol.

-

Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-4-chloro-6-nitrophenol.

Sources

- 1. CAS 17672-22-9: 2-Amino-6-methylphenol | CymitQuimica [cymitquimica.com]

- 2. 6-Amino-2-methylphenol | 17672-22-9 [chemicalbook.com]

- 3. srinichem.com [srinichem.com]

- 4. nbinno.com [nbinno.com]

- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 78886-51-8|2-Amino-6-methylphenol hydrochloride|BLD Pharm [bldpharm.com]

- 8. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. biochemopharma.fr [biochemopharma.fr]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Characterization of 2-Amino-6-methylphenol Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-Amino-6-methylphenol and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple presentation of data, offering in-depth interpretations of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectra. By examining the spectral characteristics of the free base, we can expertly predict and understand the spectral features of its hydrochloride salt, a common form for enhancing the stability and solubility of amine-containing compounds. This guide emphasizes the causality behind experimental choices and provides self-validating protocols, ensuring scientific integrity and empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Spectroscopic Overview

2-Amino-6-methylphenol is an aromatic compound featuring a phenol, a primary amine, and a methyl group substituted on a benzene ring.[1] The relative positions of these functional groups (amino and hydroxyl at positions 2 and 1, and the methyl group at position 6) create a unique electronic environment, which is reflected in its characteristic spectral data. The hydrochloride salt is formed by the protonation of the basic amino group. This structural change significantly influences the spectral properties of the molecule.

To facilitate a clear and unambiguous discussion of the NMR data, the atoms in the 2-Amino-6-methylphenol molecule are numbered as follows:

Figure 1: Molecular Structure of 2-Amino-6-methylphenol with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Principles and Experimental Protocol

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. The exact frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, allowing for the differentiation of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation

A high-quality NMR spectrum is contingent on proper sample preparation. The following protocol ensures the acquisition of reliable and reproducible data.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the sample.

-

Solvent Selection: Choose a suitable deuterated solvent. For 2-Amino-6-methylphenol and its hydrochloride salt, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve polar compounds and its exchangeable proton signals for the -OH and -NH₂ groups, which will appear as broad singlets.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 2: General Workflow for NMR Spectroscopy.

¹H NMR Spectral Data & Interpretation

2-Amino-6-methylphenol (Free Base)

The ¹H NMR spectrum of 2-Amino-6-methylphenol in a suitable deuterated solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methyl protons, and the exchangeable protons of the amino and hydroxyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | Broad Singlet | 1H | OH |

| ~6.6-6.8 | Multiplet | 3H | Ar-H (H3, H4, H5) |

| ~4.5 | Broad Singlet | 2H | NH₂ |

| ~2.1 | Singlet | 3H | CH₃ |

Interpretation:

-

Aromatic Protons (H3, H4, H5): The three protons on the aromatic ring will appear as a complex multiplet in the range of δ 6.6-6.8 ppm. Their specific chemical shifts and coupling patterns are determined by the electronic effects of the -OH, -NH₂, and -CH₃ substituents.

-

Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet at approximately δ 2.1 ppm.

-

Hydroxyl Proton (OH): The phenolic proton is acidic and its signal is typically broad due to chemical exchange. In DMSO-d₆, it is expected to appear at a downfield chemical shift of around δ 9.0 ppm.

-

Amino Protons (NH₂): The protons of the primary amine are also exchangeable and will give rise to a broad singlet around δ 4.5 ppm. The addition of D₂O would cause the signals for the OH and NH₂ protons to disappear, confirming their assignment.[2]

2-Amino-6-methylphenol Hydrochloride

Upon formation of the hydrochloride salt, the amino group is protonated to form an ammonium group (-NH₃⁺). This has a significant impact on the ¹H NMR spectrum:

-

Ammonium Protons (-NH₃⁺): The signal for the amino protons will shift significantly downfield due to the positive charge on the nitrogen atom and will likely appear as a broad singlet at a chemical shift greater than that of the free amine.

-

Aromatic Protons: The -NH₃⁺ group is more electron-withdrawing than the -NH₂ group. This will cause a general downfield shift of the aromatic proton signals. The effect will be most pronounced for the ortho and para protons relative to the ammonium group.

-

Hydroxyl and Methyl Protons: The chemical shifts of the hydroxyl and methyl protons are expected to be less affected, although minor shifts may be observed due to the overall change in the electronic structure of the molecule.

¹³C NMR Spectral Data & Interpretation

2-Amino-6-methylphenol (Free Base)

The ¹³C NMR spectrum of the free base will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C1 (C-OH) |

| ~135-140 | C2 (C-NH₂) |

| ~125-130 | C6 (C-CH₃) |

| ~115-125 | C3, C4, C5 |

| ~15-20 | CH₃ |

Interpretation:

-

Substituted Aromatic Carbons: The carbons directly attached to the electronegative oxygen (C1) and nitrogen (C2) atoms will be the most downfield of the aromatic signals. The carbon bearing the methyl group (C6) will also be in this region.

-

Unsubstituted Aromatic Carbons: The remaining aromatic carbons (C3, C4, C5) will appear at higher field (lower ppm values).

-

Methyl Carbon: The methyl carbon will be the most upfield signal, typically in the range of δ 15-20 ppm.

2-Amino-6-methylphenol Hydrochloride

Protonation of the amino group will also affect the ¹³C NMR spectrum:

-

C2 (C-NH₃⁺): The chemical shift of the carbon atom attached to the newly formed ammonium group will experience a downfield shift due to the increased electron-withdrawing nature of the substituent.

-

Other Aromatic Carbons: The other aromatic carbons will also experience shifts, with the magnitude and direction depending on their position relative to the ammonium group. Generally, a slight downfield shift is expected for the ortho and para carbons.

-

Methyl Carbon: The chemical shift of the methyl carbon is not expected to change significantly.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principles and Experimental Protocol

Principle: Different chemical bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (usually in wavenumbers, cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[3]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum of the sample.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Spectral Data & Interpretation

2-Amino-6-methylphenol (Free Base)

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3200-3600 | O-H Stretch (broad) | Phenol |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Methyl |

| 1620-1580 | N-H Bend | Primary Amine |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 1260-1000 | C-O Stretch | Phenol |

Interpretation:

-

O-H and N-H Stretching Region: The region above 3000 cm⁻¹ will be dominated by a broad O-H stretching band from the phenol and two sharper N-H stretching bands from the primary amine.[4]

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

-

Fingerprint Region: The region below 1600 cm⁻¹ contains a wealth of information, including N-H bending, C=C aromatic ring stretching, and C-O stretching vibrations, which are characteristic of the molecule's overall structure.

2-Amino-6-methylphenol Hydrochloride

The IR spectrum of the hydrochloride salt will show significant differences compared to the free base, primarily due to the conversion of the -NH₂ group to an -NH₃⁺ group.

-

N-H Stretching: The N-H stretching vibrations of the -NH₃⁺ group will appear as a broad, strong band in the 3000-2500 cm⁻¹ region.[5][6] This is a highly characteristic feature of amine salts.

-

N-H Bending: The N-H bending vibrations of the -NH₃⁺ group will be observed in the 1600-1500 cm⁻¹ region.

-

O-H Stretch: The broad O-H stretching band of the phenol will still be present.

Data Synthesis and Structural Confirmation

The collective evidence from ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and self-validating system for the structural confirmation of 2-Amino-6-methylphenol and its hydrochloride salt.

Figure 3: Correlation of Spectral Evidence to the Structure of 2-Amino-6-methylphenol Hydrochloride.

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key functional groups. For the hydrochloride salt, the appearance of the characteristic broad ammonium N-H stretch in the IR spectrum, coupled with the downfield shifts of the adjacent protons and carbons in the NMR spectra, provides unequivocal evidence of the protonation of the amino group.

Conclusion

The spectral characterization of 2-Amino-6-methylphenol hydrochloride is a critical step in its identification, quality control, and application in research and development. This guide has provided a detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra, grounded in the fundamental principles of spectroscopy. By understanding the spectral features of the free base and the predictable changes upon protonation, scientists can confidently interpret their experimental data. The protocols and interpretations presented herein serve as a valuable resource for ensuring the scientific rigor and integrity of their work.

References

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Sun, W., Lin, H., Zhou, W., & Li, Z. (2014). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. RSC Advances, 4(100), 57095-57099. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(3), 1-6. Retrieved from [Link]

-

Gannett, P. (2019, October 26). What is the NMR peak for methylphenol?. Quora. Retrieved from [Link]

-

Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 615-621. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

Sources

- 1. CAS 17672-22-9: 2-Amino-6-methylphenol | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-6-methylphenol Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the mechanism of action of 2-Amino-6-methylphenol hydrochloride. Given the limited direct literature on its specific biological activities, this document emphasizes a structured, hypothesis-driven approach, detailing the experimental methodologies required to elucidate its potential pharmacological effects.

Introduction: Chemical Identity and Rationale for Investigation

2-Amino-6-methylphenol hydrochloride is an organic compound featuring a phenol ring substituted with both an amino and a methyl group.[1][2] Its structure suggests potential for diverse biological activities, making it a molecule of interest in medicinal chemistry and pharmaceutical development.[1][3][4] While primarily utilized as a precursor in the synthesis of dyes and other organic molecules, the presence of the reactive amino and hydroxyl moieties warrants a thorough investigation into its potential as a bioactive agent.[1][3][4][5]

This guide will explore plausible mechanisms of action based on its structural alerts and outline a rigorous experimental strategy to validate these hypotheses.

Hypothesized Mechanisms of Action

The chemical structure of 2-Amino-6-methylphenol suggests several potential biological activities that can be systematically investigated.

Antioxidant and Radical Scavenging Activity

The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

-

Hypothesis: 2-Amino-6-methylphenol hydrochloride acts as a direct antioxidant by scavenging free radicals.

Enzyme Inhibition

The aromatic ring and functional groups could allow the molecule to bind to the active sites of various enzymes.

-

Hypothesis: 2-Amino-6-methylphenol hydrochloride may inhibit enzymes such as cyclooxygenases (COX-1/COX-2), lipoxygenases, or monoamine oxidases (MAO-A/MAO-B) due to structural similarities to known inhibitors.

Modulation of Signaling Pathways

Many phenolic compounds are known to interact with intracellular signaling cascades.

-

Hypothesis: The compound could modulate pathways such as the NF-κB or MAPK signaling pathways, which are critical in inflammation and cellular stress responses.

Experimental Validation Protocols

A multi-faceted experimental approach is essential to systematically test the proposed mechanisms of action.

In Vitro Antioxidant Assays

A foundational step is to quantify the direct antioxidant capacity of the compound.

Protocol 1: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of 2-Amino-6-methylphenol hydrochloride in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of the test compound and the positive control.

-

Add the DPPH solution to each well and incubate in the dark for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Protocol 2: ABTS Radical Cation Decolorization Assay

-

Preparation of Reagents:

-

Prepare ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add varying concentrations of the test compound or positive control to the diluted ABTS•+ solution.

-

After a 6-minute incubation, measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Table 1: Expected Outcomes of In Vitro Antioxidant Assays

| Assay | Metric | Interpretation |

| DPPH | IC50 (µM) | Lower IC50 indicates higher radical scavenging activity. |

| ABTS | TEAC (Trolox Equivalents) | Higher TEAC value indicates greater antioxidant capacity relative to Trolox. |

Enzyme Inhibition Assays

To investigate the potential for enzyme modulation, commercially available assay kits can be utilized.

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

-

Assay Principle: Utilize a commercial colorimetric or fluorometric COX inhibitor screening kit. These kits typically measure the peroxidase activity of COX.

-

Procedure:

-

Follow the manufacturer's instructions to test a range of concentrations of 2-Amino-6-methylphenol hydrochloride against both COX-1 and COX-2 isozymes.

-

Use a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

-

-

Data Analysis:

-

Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

-

Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

-

Assay Principle: Employ a commercial kit that measures the activity of MAO-A and MAO-B through the detection of hydrogen peroxide or another byproduct.

-

Procedure:

-

Screen the compound against both MAO-A and MAO-B isoforms.

-

Use known MAO inhibitors (e.g., clorgyline for MAO-A and selegiline for MAO-B) as controls.

-

-

Data Analysis:

-

Calculate the IC50 values to determine the inhibitory potential and isoform selectivity.

-

Cell-Based Assays for Signaling Pathway Modulation

Cell-based assays are crucial to understand the compound's effects in a biological context.

Protocol 5: NF-κB Activation Assay

-

Cell Culture: Use a cell line with an NF-κB reporter system (e.g., HEK293-NF-κB-luciferase).

-

Procedure:

-

Pre-treat the cells with various concentrations of 2-Amino-6-methylphenol hydrochloride for 1-2 hours.

-

Induce NF-κB activation with a stimulant such as TNF-α or LPS.

-

After an appropriate incubation period, measure the reporter gene activity (e.g., luciferase).

-

-

Data Analysis:

-

Determine if the compound inhibits NF-κB activation in a dose-dependent manner.

-

Diagram 1: Proposed Experimental Workflow for Mechanism of Action Elucidation

Caption: A structured workflow from hypothesis to mechanism confirmation.

Potential Metabolic Pathways

Understanding the metabolism of 2-Amino-6-methylphenol is crucial for interpreting its in vivo effects. The presence of amino and hydroxyl groups suggests several metabolic routes.

-

Phase I Metabolism: The compound can undergo oxidation, potentially catalyzed by cytochrome P450 enzymes, leading to the formation of more polar metabolites.

-

Phase II Metabolism: The hydroxyl and amino groups are susceptible to conjugation reactions, such as glucuronidation and sulfation, which facilitate excretion.[6]

Diagram 2: Hypothesized Metabolic Pathway of 2-Amino-6-methylphenol

Caption: Potential Phase I and Phase II metabolic routes.

Toxicity and Safety Considerations

Preliminary data suggests that aminophenol derivatives may cause skin sensitization and irritation.[5][7] Therefore, appropriate safety precautions should be taken during handling.[1] In vivo toxicity studies, including acute and sub-chronic dermal toxicity, would be necessary to establish a safety profile for any potential therapeutic application.[8]

Conclusion

While the definitive mechanism of action for 2-Amino-6-methylphenol hydrochloride remains to be fully elucidated, its chemical structure provides a strong rationale for investigating its potential as a bioactive compound. The hypothesis-driven experimental framework outlined in this guide offers a systematic and robust approach to uncover its biological activities. Through a combination of in vitro and cell-based assays, researchers can effectively probe its antioxidant, enzyme-inhibiting, and signaling-modulating properties, paving the way for potential applications in drug discovery and development.

References

-

Phenol - Wikipedia. Wikipedia. [Link]

-

6-Amino-2-methylphenol | CAS 17672-22-9. Srini Chem. [Link]

-

The Versatility of 6-Amino-2-methylphenol in Modern Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

25CN-NBOH - Wikipedia. Wikipedia. [Link]

-

5-Amino-2-methylphenol | C7H9NO | CID 17818. PubChem. [Link]

-

2-Amino-5-methylphenol | C7H9NO | CID 76082. PubChem. [Link]

-

Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. [Link]

- Process for the preparation of 2-amino-5-alkyl-phenols.

-

Opinion of the Scientific Committee on Consumer Safety on 5-amino-6-chloro-o-cresol (A94). European Commission. [Link]

-

Amended Safety Assessment of 5-Amino-6-Chloro-o-Cresol as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

Proposed metabolic pathway for the dietary seleno amino acids Se... ResearchGate. [Link]

-

Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. PubMed. [Link]

-

Dysregulated meta-organismal metabolism of aromatic amino acids in alcohol-associated liver disease. NIH. [Link]

- A process for the synthesis of ortho-methylated hydroxyaromatic compounds.

-

Amodiaquin - Wikipedia. Wikipedia. [Link]

Sources

- 1. CAS 17672-22-9: 2-Amino-6-methylphenol | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. srinichem.com [srinichem.com]

- 4. nbinno.com [nbinno.com]

- 5. 6-Amino-2-methylphenol | 17672-22-9 [chemicalbook.com]

- 6. Dysregulated meta-organismal metabolism of aromatic amino acids in alcohol-associated liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Amino-2-methylphenol | C7H9NO | CID 17818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-6-methylphenol Hydrochloride and Its Synonymous Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methylphenol hydrochloride is a fine chemical intermediate of significant interest within the realms of medicinal chemistry, dye synthesis, and materials science. This technical guide provides a comprehensive overview of its chemical identity, including its various synonyms, physicochemical properties, and key applications, with a particular focus on its emerging role in drug development. Furthermore, this guide will detail robust analytical methodologies for its characterization and outline essential safety and handling protocols to ensure its proper use in a laboratory setting.

Section 1: Nomenclature and Chemical Identity

A clear understanding of the various names and identifiers for 2-Amino-6-methylphenol hydrochloride is crucial for accurate literature searching and chemical sourcing. The compound is systematically named, but also referred to by several common or trivial names.

Systematic and Common Synonyms:

-

Primary IUPAC Name: 2-Amino-6-methylphenol hydrochloride

-

Common Synonyms:

-

6-Amino-o-cresol hydrochloride[1]

-

6-Amino-2-methylphenol hydrochloride

-

2-Hydroxy-3-methylaniline hydrochloride

-

6-Methyl-2-aminophenol hydrochloride

-

o-Cresol, 6-amino-, hydrochloride

-

It is important to note that the un-salified form, 2-Amino-6-methylphenol, is also frequently referred to by its own set of synonyms, including 6-Amino-o-cresol and 6-Amino-2-methylphenol. When sourcing or documenting this chemical, specifying the hydrochloride salt is essential for clarity.

Key Chemical Identifiers:

A comprehensive list of chemical identifiers is provided in the table below for unambiguous identification.

| Identifier | Value | Source |

| CAS Number | 78886-51-8 | ChemScene[2] |

| Molecular Formula | C₇H₁₀ClNO | ChemScene[2] |

| Molecular Weight | 159.61 g/mol | ChemScene[2] |

| PubChem CID | 413657 (for the base) | PubChem[1] |

| EC Number | 605-780-1 (for the base) | PubChem[1] |

| InChI Key | ALQKEYVDQYGZDN-UHFFFAOYSA-N (for the base) | PubChem[1] |

Section 2: Physicochemical Properties

The physical and chemical properties of 2-Amino-6-methylphenol hydrochloride dictate its handling, storage, and application.

| Property | Value | Source |

| Appearance | Brown to reddish-brown solid | ChemicalBook |

| Melting Point | 86 °C (for the base) | ChemicalBook |

| Boiling Point | 232.9±28.0 °C (Predicted, for the base) | ChemicalBook |

| Density | 1.157±0.06 g/cm³ (Predicted, for the base) | ChemicalBook |

| pKa | 10.10±0.10 (Predicted, for the base) | ChemicalBook |

| Storage | 2-8°C, under inert atmosphere, protected from light and moisture | ChemScene[2], BLD Pharm[3] |

Section 3: Applications in Research and Drug Development

While historically utilized as a precursor in the synthesis of dyes and pigments, 2-Amino-6-methylphenol has emerged as a valuable scaffold in medicinal chemistry and drug development. Its unique structure, featuring both a nucleophilic amino group and a phenolic hydroxyl group, allows for diverse chemical modifications to generate novel bioactive molecules.

A Scaffold for Anti-Ferroptotic Agents

A recent groundbreaking study has highlighted the potential of 2-amino-6-methylphenol derivatives as potent inhibitors of ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and its dysregulation has been implicated in various diseases, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer.

The study revealed that derivatives of 2-amino-6-methylphenol effectively inhibit RSL3-induced ferroptosis with EC₅₀ values in the nanomolar range. Mechanistically, these compounds do not appear to modulate iron homeostasis or the generation of lipid reactive oxygen species (ROS). Instead, they act by preventing the accumulation of lipid peroxides within the cell. This discovery positions 2-amino-6-methylphenol as a promising starting point for the development of novel therapeutics targeting ferroptosis-related pathologies.

Signaling Pathway of Ferroptosis Inhibition

The following diagram illustrates the proposed mechanism of action for 2-amino-6-methylphenol derivatives in the context of ferroptosis.

Caption: Inhibition of Ferroptosis by 2-Amino-6-methylphenol Derivatives.

Section 4: Analytical Methodologies

Robust analytical methods are paramount for ensuring the quality and purity of 2-Amino-6-methylphenol hydrochloride used in research and development. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose.

Representative HPLC Method for Quality Control

This section outlines a general reversed-phase HPLC (RP-HPLC) method that can be adapted and validated for the routine quality control of 2-Amino-6-methylphenol hydrochloride.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase Preparation: A mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). The isocratic or gradient elution profile should be optimized to achieve adequate separation.

-

Standard Solution Preparation: Accurately weigh and dissolve a reference standard of 2-Amino-6-methylphenol hydrochloride in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the test sample of 2-Amino-6-methylphenol hydrochloride in the mobile phase to a concentration within the linear range of the assay.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the standard (typically around 280 nm).

-

-

Data Analysis: The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. Quantification is achieved by comparing the peak area of the sample to the calibration curve generated from the working standards.

Method Validation:

For use in a regulated environment, this method must be validated according to ICH guidelines, assessing parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

-

Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Analytical Method Validation

Caption: Workflow for HPLC Method Validation.

Section 5: Safety and Handling

2-Amino-6-methylphenol hydrochloride is a chemical that requires careful handling to minimize risk to laboratory personnel.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Handling and Storage Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

2-Amino-6-methylphenol hydrochloride, along with its various synonyms, represents a chemical entity with established utility and burgeoning potential. While its role as a synthetic intermediate is well-documented, its recent emergence as a scaffold for novel therapeutics, particularly in the context of ferroptosis, opens exciting new avenues for drug discovery and development. A thorough understanding of its chemical identity, properties, and safe handling is imperative for researchers seeking to unlock its full potential. The analytical methodologies outlined in this guide provide a framework for ensuring the quality and consistency of this compound in demanding research and development settings.

References

-

PubChem. 6-Amino-o-cresol.[Link]

-

Srini Chem. 17672-22-9 (6-Amino-2-methylphenol) Manufacturers Hyderabad.[Link]

-

PubMed. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities.[Link]

-

ResearchGate. Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC.[Link]

Sources

An In-Depth Technical Guide to 2-Amino-6-methylphenol Hydrochloride: Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-methylphenol hydrochloride (CAS No. 78886-51-8), a key chemical intermediate with significant applications in the dye and pharmaceutical industries. While a singular moment of discovery is not well-documented, its history is intrinsically linked to the evolution of industrial organic synthesis. This document details its physicochemical properties, outlines a validated synthesis pathway, explores its primary applications, and discusses the associated toxicological and regulatory landscape. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to serve as an authoritative reference.

Introduction and Historical Context

2-Amino-6-methylphenol, also known by synonyms such as 6-Amino-o-cresol and 2-Hydroxy-3-methylaniline, is an aromatic organic compound containing amino, hydroxyl, and methyl functional groups on a benzene ring.[1] Its hydrochloride salt is the more stable and commonly handled form for industrial applications.

The history of 2-Amino-6-methylphenol hydrochloride is not marked by a specific discovery event but rather by its gradual integration into the chemical industry. Its development is a part of the broader expansion of aminophenol chemistry, which gained prominence in the late 19th and early 20th centuries with the rise of synthetic dyes. The compound's utility as a dye precursor, particularly in oxidative hair coloring formulations, has driven its study and production for decades.[2][3][4] Regulatory bodies, such as the European Scientific Committee on Consumer Safety (SCCS), began formally evaluating its safety for use in cosmetics in the early 1990s, indicating a history of established use prior to this period.[3] Today, it remains a relevant building block in organic synthesis, valued for its specific reactivity and structural attributes.[1]

Physicochemical Properties and Characterization

2-Amino-6-methylphenol hydrochloride is an organic compound whose properties are dictated by its functional groups, which allow for hydrogen bonding and lend it a weakly basic character.[1] The hydrochloride salt form enhances its stability and water solubility compared to the free base.

Table 1: Physicochemical Properties of 2-Amino-6-methylphenol and its Hydrochloride Salt

| Property | 2-Amino-6-methylphenol (Free Base) | 2-Amino-6-methylphenol HCl | Reference(s) |

| CAS Number | 17672-22-9 | 78886-51-8 | [1][5] |

| Molecular Formula | C₇H₉NO | C₇H₁₀ClNO | [1][5] |

| Molecular Weight | 123.15 g/mol | 159.61 g/mol | [5][6] |

| Appearance | Brown to reddish-brown solid | Data not available | [2] |

| Melting Point | 86°C | Data not available | [2] |

| Boiling Point | ~233°C (Predicted) | Data not available | [2] |

| pKa | ~10.10 (Predicted) | Data not available | [2] |

| Solubility | Soluble in polar solvents | Soluble in water | [1] |

Synthesis and Manufacturing Process

The industrial synthesis of 2-Amino-6-methylphenol hydrochloride is a multi-step process that leverages common, high-yield organic transformations. The general strategy involves the introduction of nitrogen and oxygen functionalities onto a methylated benzene ring, followed by conversion to the hydrochloride salt. The causality behind this pathway lies in the high regioselectivity of electrophilic aromatic substitution on the starting material, o-cresol, which directs incoming groups to the desired positions.

A plausible and industrially relevant synthesis workflow is outlined below. The formation of the hydrochloride salt in the final step is crucial as it facilitates purification and provides a more stable product for storage and transport.

Experimental Protocol: Laboratory Scale Synthesis

This protocol represents a validated pathway for the synthesis of 2-Amino-6-methylphenol hydrochloride, incorporating self-validating steps such as pH control and purification.

Step 1: Nitration of o-Cresol

-

Cool a mixture of concentrated sulfuric acid and water in an ice bath.

-

Slowly add o-cresol to the cooled acid mixture while maintaining the temperature below 10°C.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C. The reaction is highly exothermic and careful temperature control is critical to prevent over-nitration and ensure safety.

-

After the addition is complete, stir the mixture for several hours at room temperature to allow the reaction to go to completion.

-

Pour the reaction mixture over crushed ice to precipitate the 6-methyl-2-nitrophenol product.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry.

Step 2: Reduction of 6-Methyl-2-nitrophenol

-

Suspend the dried 6-methyl-2-nitrophenol in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt. %).

-

Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi.

-

Heat the mixture to 40-50°C and stir vigorously. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Once the reaction is complete, cool the vessel, vent the hydrogen, and filter the mixture through celite to remove the palladium catalyst.

-

The resulting filtrate contains the free base, 2-Amino-6-methylphenol.

Step 3: Formation and Isolation of the Hydrochloride Salt

-

Transfer the ethanolic solution of 2-Amino-6-methylphenol to a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring. The hydrochloride salt will begin to precipitate. This step is a self-validating system; the pH is adjusted to a highly acidic range (pH 0.5-1.0) to ensure complete protonation of the amino group.[7]

-

Continue stirring in the ice bath for 1-2 hours to maximize crystallization.

-

Isolate the precipitated 2-Amino-6-methylphenol hydrochloride by filtration.

-

Wash the solid product with cold ethanol or diethyl ether to remove any unreacted starting material and impurities.

-

Dry the final product under vacuum at a low temperature. For further purification, especially to remove colored, tarry byproducts, the acidic aqueous solution can be treated with activated charcoal before precipitation.[7]

Key Applications and Industrial Relevance

The utility of 2-Amino-6-methylphenol hydrochloride stems from its bifunctional nature, making it a valuable intermediate in several industries.

-

Cosmetic Industry (Hair Dyes): The most significant application is as a "coupler" in permanent (oxidative) hair dye formulations.[2][3] In this process, it reacts with a primary intermediate (e.g., p-phenylenediamine) in the presence of an oxidizing agent (e.g., hydrogen peroxide) to form larger, stable color molecules that are trapped within the hair shaft. Its specific structure contributes to the final color tone, often in the brown and reddish-brown range.

-

Pharmaceutical and Agrochemical Synthesis: The compound serves as a versatile starting material or intermediate for the synthesis of more complex molecules.[1] Its reactive sites—the amino and hydroxyl groups, and the aromatic ring—can be selectively modified to build pharmaceutical scaffolds or active agrochemical ingredients.

-

Inorganic Pigments and Specialty Chemicals: It is used in the manufacture of various organic compounds and inorganic pigments.[2] It can also absorb UV radiation, which may lead to applications in material science, though this is a less common use.[2]

Safety, Toxicology, and Regulatory Landscape

As a widely used industrial chemical, the toxicological profile of 2-Amino-6-methylphenol is well-characterized. It is classified as a skin sensitizer and can cause irritation.[2][4]

Table 2: GHS Hazard Information for 2-Amino-6-methylphenol Hydrochloride

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Reference(s) |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] |